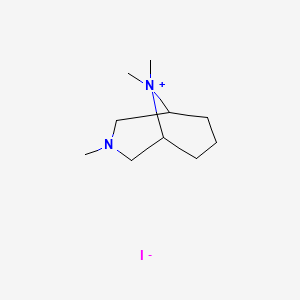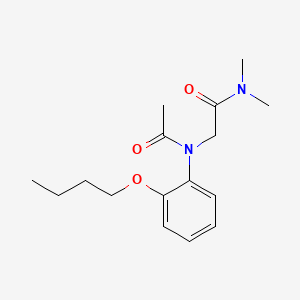
Acetanilide, 2'-butoxy-N-(dimethylcarbamoylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetanilide, 2’-butoxy-N-(dimethylcarbamoylmethyl)- is a chemical compound with the molecular formula C16H24N2O3 and a molecular weight of 292.37336 g/mol . This compound is known for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetanilide, 2’-butoxy-N-(dimethylcarbamoylmethyl)- typically involves the reaction of acetanilide with butoxy and dimethylcarbamoylmethyl groups under controlled conditions. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined in precise ratios. The reaction is monitored and controlled to ensure consistent quality and yield. The final product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Acetanilide, 2’-butoxy-N-(dimethylcarbamoylmethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
Acetanilide, 2’-butoxy-N-(dimethylcarbamoylmethyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: Employed in studies of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pharmaceuticals, and other chemical products.
Mechanism of Action
The mechanism of action of Acetanilide, 2’-butoxy-N-(dimethylcarbamoylmethyl)- involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Acetanilide, 2’-butoxy-N-(dimethylcarbamoylmethyl)- include:
Acetanilide: Known for its analgesic and antipyretic properties.
N-phenylacetamide: Used in the synthesis of various pharmaceuticals.
Paracetamol: Widely used as an analgesic and antipyretic.
Uniqueness
Its butoxy and dimethylcarbamoylmethyl groups provide additional versatility in chemical reactions and potential therapeutic effects .
Properties
CAS No. |
93142-86-0 |
|---|---|
Molecular Formula |
C16H24N2O3 |
Molecular Weight |
292.37 g/mol |
IUPAC Name |
2-(N-acetyl-2-butoxyanilino)-N,N-dimethylacetamide |
InChI |
InChI=1S/C16H24N2O3/c1-5-6-11-21-15-10-8-7-9-14(15)18(13(2)19)12-16(20)17(3)4/h7-10H,5-6,11-12H2,1-4H3 |
InChI Key |
FJULPDQUPFBURM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC=C1N(CC(=O)N(C)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



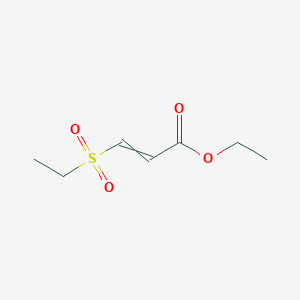
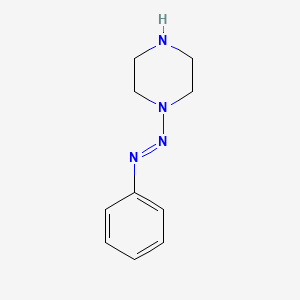
![2,2'-[(5-Chloro-2-hydroxy-1,3-phenylene)bis(methylene)]bis(4,6-dimethylphenol)](/img/structure/B13792132.png)
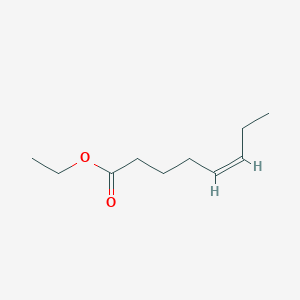
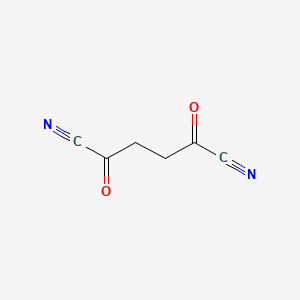
![Tricyclo[3.2.1.02,4]oct-6-ene,8-methylene-](/img/structure/B13792152.png)
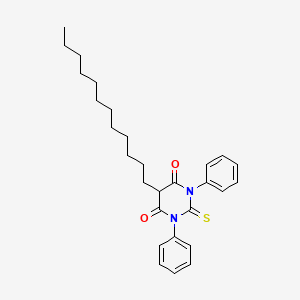


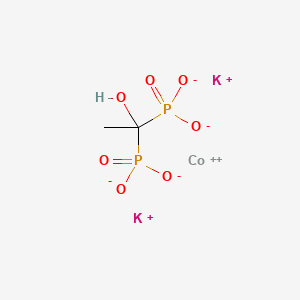
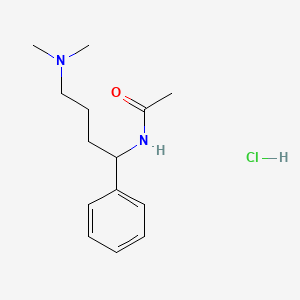
![(5S,6S)-5-Acetoxy-5,6-dihydro-4,6-dimethoxy-6-[(E)-2-phenylethenyl]-2H-pyran-2-one](/img/structure/B13792193.png)
